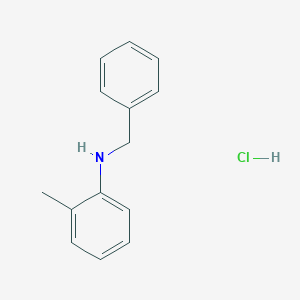
Methyl 5-(4-chlorophenyl)-5-oxovalerate
説明
Methyl 5-(4-chlorophenyl)-5-oxovalerate, also known as Methyl 4-chlorophenylglyoxylate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Methyl 5-(4-chlorophenyl)-5-oxovalerate 5-(4-chlorophenyl)-5-oxovalerate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic synthesis, where it can be used as a key intermediate in the synthesis of various pharmaceutical compounds. It has also shown potential as a building block in the synthesis of various agrochemicals and materials science.
作用機序
The mechanism of action of Methyl 5-(4-chlorophenyl)-5-oxovalerate 5-(4-chlorophenyl)-5-oxovalerate is not well understood, but it is believed to act as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is essential for proper nerve function. By inhibiting acetylcholinesterase, Methyl 5-(4-chlorophenyl)-5-oxovalerate 5-(4-chlorophenyl)-5-oxovalerate may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
Methyl 5-(4-chlorophenyl)-5-oxovalerate 5-(4-chlorophenyl)-5-oxovalerate has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory retention. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using Methyl 5-(4-chlorophenyl)-5-oxovalerate 5-(4-chlorophenyl)-5-oxovalerate in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on Methyl 5-(4-chlorophenyl)-5-oxovalerate 5-(4-chlorophenyl)-5-oxovalerate. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a building block for the synthesis of new pharmaceutical compounds. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion
Methyl 5-(4-chlorophenyl)-5-oxovalerate 5-(4-chlorophenyl)-5-oxovalerate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its ease of synthesis and availability make it an attractive compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
特性
IUPAC Name |
methyl 5-(4-chlorophenyl)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-16-12(15)4-2-3-11(14)9-5-7-10(13)8-6-9/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZHIHFYNGRVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2963448.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2963449.png)
![2-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2963450.png)
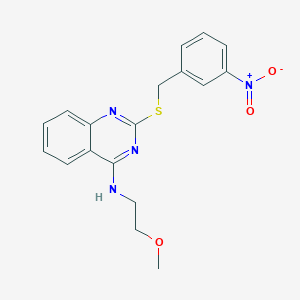
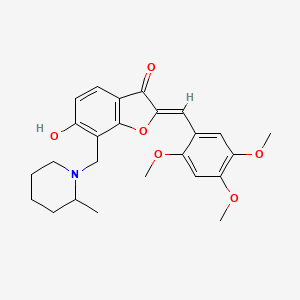
![2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2963456.png)

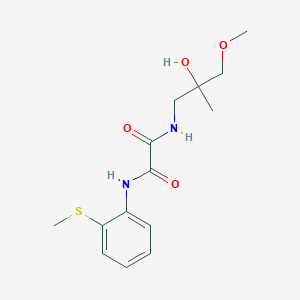

![1-(2-hydroxyethyl)-2-imino-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2963463.png)
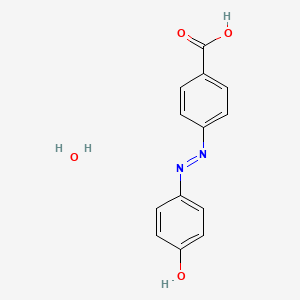
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2963465.png)
![4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2963469.png)
